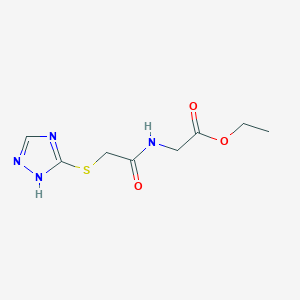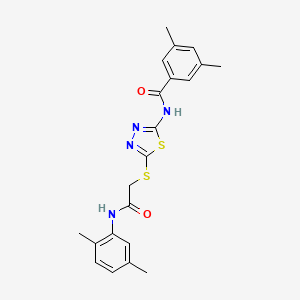![molecular formula C19H16ClN3O2S B2836586 4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-59-4](/img/structure/B2836586.png)
4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- This compound is part of a group of chemicals that can be synthesized for heterocyclic synthesis. Such compounds are often used in the creation of diverse chemical structures with potential applications in pharmaceuticals and materials science. For instance, benzo[b]thiophen-2-yl-hydrazonoesters, a related group of compounds, were synthesized and investigated for their reactivity towards different nitrogen nucleophiles, leading to the production of various derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).
Molecular Docking and Quantum Chemical Calculations :
- The molecular structure and spectroscopic data of similar compounds have been obtained using Density Functional Theory (DFT) and other computational methods. These studies can be essential for understanding the electronic properties and potential reactivity of these compounds. A study performed on a related molecule revealed insights into the molecular parameters, intramolecular charge transfer, and biological effects based on molecular docking results (Viji et al., 2020).
Synthesis of Related Compounds for Biological Applications :
- Variants of this compound have been synthesized and tested for their antibacterial activity. For example, a series of novel oxadiazoles, which include structurally similar compounds, demonstrated significant antibacterial activity against various bacterial strains (Rai et al., 2009).
Antimicrobial and Antifungal Studies :
- Some derivatives of this compound have been screened for their antimicrobial and antifungal functionalities. These studies are crucial for developing new pharmaceuticals and understanding the interactions of these compounds with biological systems (Okasha et al., 2022).
Applications in Polymer Science :
- Pyrazoline-based compounds, which are structurally related, have been used to synthesize new series of polyamides and polyimides. These polymers have been characterized for their solubility, thermal properties, and potential applications in materials science (Mikroyannidis, 1997).
Synthesis and Pharmacological Evaluation :
- Some of these compounds have been synthesized and evaluated for their potential in pharmacological applications, such as their antimicrobial activity. This research is pivotal for discovering new drugs and understanding the mechanism of action of these compounds (Patel et al., 2013).
Cytotoxicity Studies :
- Studies have been conducted to evaluate the cytotoxicity of pyrazole and pyrazolopyrimidine derivatives, which are similar to the compound . These studies help in assessing the potential use of these compounds in cancer treatment (Hassan et al., 2014).
Propiedades
IUPAC Name |
4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-25-15-8-6-14(7-9-15)23-18(16-10-26-11-17(16)22-23)21-19(24)12-2-4-13(20)5-3-12/h2-9H,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVOKBOXGXZIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8,10-dihydroxy-7H-benzo[c]xanthen-7-one](/img/structure/B2836506.png)

![Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate](/img/structure/B2836508.png)


![methyl 6-acetyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2836511.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2836513.png)

![2-(3-chlorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2836517.png)
![[(2-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate](/img/structure/B2836519.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2836520.png)



